Benzylmagnesium chloride

Catalog No.
S671738
CAS No.
6921-34-2
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylmagnesium chloride

CAS Number

6921-34-2

Product Name

Benzylmagnesium chloride

IUPAC Name

magnesium;methanidylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1

InChI Key

SCEZYJKGDJPHQO-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-]

Benzylmagnesium chloride (C<sub>7</sub>H<sub>7</sub>ClMg) is an organometallic compound belonging to the class of Grignard reagents. These reagents were discovered by Victor Grignard in 1900 and revolutionized organic synthesis []. Benzylmagnesium chloride is typically encountered as a solution in anhydrous ethers like diethyl ether or tetrahydrofuran (THF) due to its air and moisture sensitivity [, ]. Its significance lies in its ability to act as a nucleophile, readily donating a benzyl group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>) to various carbonyl compounds, forming the foundation for numerous organic transformations [].


Molecular Structure Analysis

The key feature of benzylmagnesium chloride is the central magnesium atom (Mg) bonded to a chlorine atom (Cl) and a benzyl group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>). The Mg atom exhibits Lewis acid character due to its empty valence orbitals, while the benzyl carbon adjacent to Mg possesses a partial negative charge due to the electronegativity difference between C and Mg. This polarity makes the benzyl group the nucleophilic center of the molecule [].


Chemical Reactions Analysis

Synthesis

Benzylmagnesium chloride is typically prepared by the reaction of magnesium metal with benzyl chloride (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Cl) in an anhydrous ether solvent under an inert atmosphere [].

Mg  +  C6H5CH2Cl  →  C6H5CH2MgCl

Reactions with Carbonyl Compounds

The primary application of benzylmagnesium chloride lies in its nucleophilic addition to carbonyl compounds (C=O). This reaction class forms the basis for a wide range of alcohol synthesis. For instance, with formaldehyde (HCHO), it yields benzyl alcohol (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>OH) [].

C6H5CH2MgCl  +  HCHO  →  C6H5CH2CH2OH  +  MgClCl

Similarly, addition to other aldehydes and ketones affords various primary, secondary, or tertiary alcohols depending on the starting carbonyl compound [].

Decomposition

Benzylmagnesium chloride is highly reactive towards water and moisture, readily undergoing hydrolysis to form toluene (C<sub>6</sub>H<sub>5</sub>CH<sub>3</sub>), magnesium hydroxide (Mg(OH)<sub>2</sub>), and hydrochloric acid (HCl) [].

C6H5CH2MgCl  +  2 H2O  →  C6H5CH3  +  Mg(OH)2  +  HCl

Physical and Chemical Properties

Due to its solution form, specific data for melting point and boiling point of benzylmagnesium chloride is not readily available. However, it is known to be a highly flammable liquid and decomposes readily upon contact with water [, ]. Concentrated solutions are typically grayish white to light brown [].

Organic Synthesis

Benzylmagnesium chloride is a powerful tool for chemists due to its ability to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental step in the synthesis of numerous organic molecules, including:

  • Alcohols: When Benzylmagnesium chloride reacts with aldehydes or ketones, it forms primary or secondary alcohols, respectively.
  • Alkenes: Grignard reagents can be used to synthesize alkenes through the reaction with unsaturated carbonyl compounds.
  • Amines: Benzylmagnesium chloride reacts with imines (derived from aldehydes or ketones) to form secondary or tertiary amines.
  • Heterocyclic compounds: These are organic molecules containing a ring structure with atoms other than carbon. Benzyl Grignard reagent plays a role in the synthesis of various heterocycles, expanding the possibilities for creating diverse organic molecules.

The versatility of Benzylmagnesium chloride stems from the presence of the benzyl group (PhCH₂-), which influences its reactivity and allows for targeted functionalization of organic molecules.

Beyond Organic Synthesis

While organic synthesis remains the primary application of Benzylmagnesium chloride in scientific research, its utility extends beyond this domain. Here are some additional research areas where this reagent plays a role:

  • Material Science: Benzyl Grignard reagent can be used in the preparation of precursors for the synthesis of advanced materials like semiconductors and catalysts.
  • Medicinal Chemistry: This reagent finds application in the synthesis of various bioactive molecules with potential therapeutic applications.

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (39.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

6921-34-2

General Manufacturing Information

Magnesium, chloro(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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